molecular formula C24H22ClNO B1163595 (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B1163595
M. Wt: 375.9
InChI Key: AICJARHUOUQZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of JWH 398 6-chloronaphthyl isomer involves several steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

JWH 398 6-chloronaphthyl isomer undergoes various chemical reactions, including:

Comparison with Similar Compounds

JWH 398 6-chloronaphthyl isomer is structurally similar to other synthetic cannabinoids, such as:

The uniqueness of JWH 398 6-chloronaphthyl isomer lies in the specific positioning of the chloro group on the naphthyl ring, which may influence its binding affinity and selectivity for cannabinoid receptors.

Properties

Molecular Formula

C24H22ClNO

Molecular Weight

375.9

IUPAC Name

(6-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(20-9-4-5-11-23(20)26)24(27)21-10-7-8-17-15-18(25)12-13-19(17)21/h4-5,7-13,15-16H,2-3,6,14H2,1H3

InChI Key

AICJARHUOUQZSH-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl

Synonyms

(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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